molecular formula C11H11NO B13895382 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile

2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile

Cat. No.: B13895382
M. Wt: 173.21 g/mol
InChI Key: NNMOVJQPQJUKPP-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile is an organic compound with the molecular formula C11H11NO. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a benzopyran ring system fused with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile typically involves the reaction of benzopyran derivatives with acetonitrile under specific conditions. . The reaction is carried out under high temperature and pressure to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzopyranones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Benzopyranones

    Reduction: Primary amines

    Substitution: Various substituted benzopyran derivatives

Scientific Research Applications

2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzopyran ring system can interact with enzymes and receptors, modulating their activity. The nitrile group may also play a role in binding to active sites of proteins, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isochromen-5-yl)acetonitrile

InChI

InChI=1S/C11H11NO/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3H,4-5,7-8H2

InChI Key

NNMOVJQPQJUKPP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)CC#N

Origin of Product

United States

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